6-(3,4-Dimethoxybenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
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Description
6-(3,4-Dimethoxybenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as 3,4-dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1h)-quinolinone (opc-8212), have positive inotropic properties . Inotropic agents affect the force of muscle contractions, and in the context of the heart, they can increase cardiac output.
Mode of Action
Similar compounds like opc-8212 have been shown to have inhibitory effects on bone-marrow progenitor cells and peripheral lymphocytes . This suggests that the compound may interact with its targets to modulate cellular functions, possibly leading to changes in cell proliferation and cytokine secretion .
Biochemical Pathways
The compound’s potential effects on cell proliferation and cytokine secretion suggest that it may influence pathways related to cell growth and immune response .
Pharmacokinetics
Similar compounds like opc-8212 have been studied for their pharmacokinetics in various animals
Result of Action
The potential inhibitory effects on cell proliferation and cytokine secretion suggest that the compound may have significant impacts on cellular functions and immune responses .
Properties
IUPAC Name |
6-(3,4-dimethoxybenzoyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-15-4-3-11(8-16(15)25-2)18(23)21-6-5-14-13(10-21)7-12(9-19)17(22)20-14/h3-4,7-8H,5-6,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYJNQIHUOUSSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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